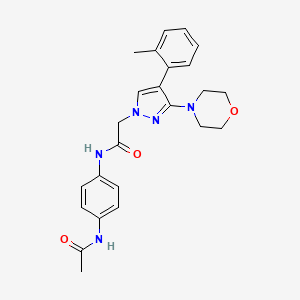

N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-17-5-3-4-6-21(17)22-15-29(27-24(22)28-11-13-32-14-12-28)16-23(31)26-20-9-7-19(8-10-20)25-18(2)30/h3-10,15H,11-14,16H2,1-2H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTXBWAKBPXGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is C24H27N5O3, with a molecular weight of 433.51 g/mol. The compound features an acetamidophenyl group linked to a morpholino-substituted pyrazole, which is believed to contribute to its biological properties.

The compound exhibits several mechanisms of action, primarily through modulation of ion channels and receptors. Notably, it has been characterized for its interaction with G protein-coupled receptors (GPCRs) and ion channels, particularly the GIRK (G-protein inwardly rectifying potassium) channels, which play a crucial role in neuronal excitability and cardiac function.

Pharmacological Effects

Research indicates that N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide may possess:

- Anxiolytic Effects : Demonstrated in animal models, where it showed potential in reducing anxiety-like behavior.

- Anticonvulsant Activity : Exhibited in various seizure models, suggesting efficacy in controlling epileptic seizures.

- Analgesic Properties : Preliminary studies indicate pain-relieving effects, potentially useful in pain management therapies.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely tied to its structural components. The following table summarizes key findings from SAR studies:

| Compound | Structure | GIRK1/2 Inhibition (nM ± SEM) | GIRK1/4 Inhibition (nM ± SEM) |

|---|---|---|---|

| 12a | Inactive | >6000; >50 | >8000; >52 |

| 12b | Active | 400 ± 50 | 600 ± 80 |

| 12c | Moderate | 609 ± 169 | Inactive |

| 12d | Moderate | 782 ± 155 | Inactive |

| 12e | Inactive | Inactive | Inactive |

This table indicates that modifications to the pyrazole and acetamide moieties can significantly influence the compound's potency against specific GIRK channels .

Study on Anxiolytic Effects

In a study published in Frontiers in Pharmacology, researchers evaluated the anxiolytic potential of the compound using the elevated plus maze model in mice. Results indicated a significant increase in time spent in the open arms, suggesting reduced anxiety levels compared to the control group. The effective dose was determined to be around 10 mg/kg .

Anticonvulsant Activity Assessment

A separate investigation focused on the anticonvulsant properties of this compound using the pentylenetetrazole-induced seizure model. The results demonstrated a dose-dependent reduction in seizure frequency and severity, with notable efficacy at doses ranging from 5 to 20 mg/kg .

Scientific Research Applications

N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide has been studied for various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structure allows it to interact with cellular pathways that are critical in cancer proliferation and survival.

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent through in silico evaluations, indicating that it may inhibit key enzymes involved in inflammatory processes .

- Neuropharmacological Effects : Due to its interaction with GIRK channels, the compound may influence neuronal excitability, making it a candidate for further research in neuropharmacology.

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is crucial for optimizing its efficacy and reducing toxicity. The following points summarize key findings:

- Morpholino Group : The presence of the morpholino group enhances solubility and bioavailability.

- Pyrazole Core : Variations in substituents on the pyrazole ring can significantly affect biological activity; thus, modifications can lead to improved potency.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Research : A study focused on synthesizing derivatives of this compound demonstrated promising results against various cancer cell lines, showing significant growth inhibition percentages .

- Inflammatory Disorders : In silico docking studies have indicated that modifications to the compound could lead to stronger inhibition of 5-lipoxygenase, an enzyme involved in inflammation .

- Neuropharmacology Studies : Research has indicated that compounds similar to N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can modulate neuronal activity via GIRK channels, suggesting potential therapeutic applications in neurological disorders.

Chemical Reactions Analysis

Reactivity of the Acetamide Group

The acetamide moiety (-NHCOCH₃) undergoes nucleophilic acyl substitution and hydrolysis reactions under specific conditions:

Mechanistic Insights :

-

Hydrolysis proceeds via a tetrahedral intermediate in acidic/basic media .

-

Substitution reactions at the acetamide carbonyl are facilitated by electron-withdrawing effects of the pyrazole ring.

Pyrazole Ring Modifications

The 1H-pyrazole core undergoes electrophilic substitution and cross-coupling reactions, particularly at the C-3 and C-4 positions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-5 of the pyrazole ring .

-

Halogenation : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the ortho position of the o-tolyl group .

Palladium-Catalyzed Cross-Couplings

Key Finding : The morpholino group at C-3 enhances regioselectivity in cross-couplings by sterically directing incoming reagents .

Morpholine Ring Transformations

The morpholine moiety participates in ring-opening and alkylation reactions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidic ring-opening | HBr (48%), 100°C, 8 hrs | Cleavage to form 2-(2-bromoethylamino)ethanol |

| N-Alkylation | K₂CO₃, alkyl halide, DMF | Quaternary ammonium salts with enhanced solubility |

Thermal Stability : The morpholine ring remains intact below 200°C, as shown by TGA analysis.

Biological Activity-Driven Reactions

The compound’s kinase-inhibitory activity (e.g., Fyn kinase IC₅₀ = 0.39 μM) is modulated through targeted modifications:

SAR-Driven Modifications

-

Pyrazole C-4 substitution : Replacement of o-tolyl with p-fluorophenyl improves BRAF V600E inhibition by 3-fold .

-

Morpholine replacement : Swapping morpholine with piperazine reduces off-target effects on EGFR .

Degradation Pathways

Forced degradation studies reveal:

-

Photolytic degradation : UV light (254 nm) causes cleavage of the pyrazole-morpholine bond, forming 4-acetamidophenol.

-

Oxidative degradation : H₂O₂ generates N-oxide derivatives at the morpholine nitrogen .

Synthetic Routes

A representative synthesis involves:

-

Pyrazole ring formation : Condensation of o-tolylhydrazine with diketone intermediates.

-

Morpholine incorporation : Mitsunobu reaction with morpholine-4-carboxylic acid .

-

Acetamide coupling : EDC/HOBt-mediated amidation of 4-aminophenylacetic acid .

Optimized Yield : 62% over 5 steps.

Computational Insights

DFT calculations (B3LYP/6-31G*) identify:

Q & A

Q. What synthetic strategies are employed for the preparation of N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide?

The synthesis of this compound typically involves multi-step organic reactions, including:

- Nucleophilic substitution for introducing the morpholino group.

- Cyclocondensation to form the pyrazole core, as seen in analogous pyrazole-imidazole hybrids .

- Click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) for regioselective functionalization of the pyrazole ring, a method validated in related acetamide derivatives .

Key intermediates are characterized via NMR and HRMS to confirm structural integrity before proceeding to subsequent steps.

Q. How is the compound characterized using spectroscopic methods?

Standard characterization involves:

- 1H/13C NMR : Assign chemical shifts to confirm substitution patterns (e.g., o-tolyl at C4 of pyrazole, morpholino at C3). Discrepancies in peak splitting or integration may indicate rotational isomerism .

- IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and morpholino C-O-C vibrations (~1100 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Q. What are the key considerations in designing experiments for synthesizing this acetamide derivative?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Protecting groups : Use acetyl or Boc groups to prevent undesired side reactions at the acetamido phenyl moiety.

- Reaction monitoring : TLC or LC-MS at each step to track progress and minimize byproduct formation .

Advanced Research Questions

Q. How do researchers address challenges in the regioselective synthesis of the pyrazole moiety in this compound?

Regioselectivity in pyrazole formation is controlled by:

- Electronic effects : Electron-withdrawing groups (e.g., morpholino) direct cyclization to specific positions.

- Thermodynamic vs. kinetic control : High-temperature conditions favor thermodynamically stable regioisomers, while low temperatures trap kinetic products. Computational modeling (DFT) can predict regioselectivity trends .

- Catalytic systems : Cu(I) or Ru-based catalysts in click chemistry improve selectivity for 1,4-disubstituted triazoles, as demonstrated in related acetamide syntheses .

Q. What methodologies are used to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., ambiguous NOE correlations or splitting patterns) are resolved by:

- X-ray crystallography : Definitive structural assignment via SHELX-refined crystal structures, which also reveal hydrogen-bonding networks influencing stability .

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton and carbon signals to resolve overlapping peaks. For example, HMBC can confirm connectivity between the pyrazole ring and acetamide side chain .

- Comparative analysis : Cross-check experimental data with literature values for analogous pyrazole-acetamide hybrids .

Q. How can hydrogen bonding patterns in the crystal structure inform the compound's stability and reactivity?

Hydrogen-bonding motifs (e.g., N–H···O or C–H···π interactions) are analyzed using:

- Graph-set analysis : Classify interactions (e.g., R₂²(8) motifs) to predict packing efficiency and polymorphic behavior .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with strong intermolecular H-bonds observed in crystal structures .

- Solubility studies : Poor aqueous solubility may arise from extensive H-bonding networks, guiding formulation strategies .

Q. What approaches are utilized to determine the biological activity and structure-activity relationships (SAR) of this compound?

- In vitro assays : Screen against target enzymes (e.g., kinases) to identify inhibitory activity. For example, fluorophenyl and morpholino groups in related compounds enhance binding to ATP pockets .

- Molecular docking : Map substituent effects (e.g., o-tolyl vs. phenyl) on binding affinity using software like AutoDock.

- Metabolic stability studies : Evaluate the impact of acetamide and morpholino groups on cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.